molecular formula C15H18FN3O2 B5660052 5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3(2H)-one

5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3(2H)-one

Cat. No. B5660052
M. Wt: 291.32 g/mol
InChI Key: FZMVGLVTMPWYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves multiple steps, including the construction of the pyridazinone core and subsequent functionalization. For example, Kamble et al. (2015) reported the synthesis of pyridazin-3(2H)-one derivatives, where the key steps included the formation of the pyridazinone ring followed by substitution at various positions to introduce different functional groups (Kamble et al., 2015).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including 5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3(2H)-one, is characterized by the presence of the pyridazinone core, which can significantly influence the compound's chemical behavior and interaction with biological targets. Structural analysis often involves crystallography and spectroscopic methods to determine the arrangement of atoms within the molecule.

Chemical Reactions and Properties

Pyridazinone derivatives undergo various chemical reactions, including substitutions, additions, and cyclization reactions, which allow for the introduction of diverse functional groups. These reactions are crucial for modifying the chemical and biological properties of the compounds. The reactivity of the pyridazinone ring towards different reagents can lead to the synthesis of novel compounds with potential biological activities.

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the pyridazinone core. These properties are essential for determining the compound's suitability for further development in various applications.

Chemical Properties Analysis

The chemical properties of pyridazinone derivatives, including acidity, basicity, and reactivity, are determined by the electronic structure of the pyridazinone ring and the nature of the substituents. These properties play a significant role in the compound's interaction with biological targets and its overall pharmacological profile.

properties

IUPAC Name

5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-18(2)13-10-15(20)19(17-11-13)8-3-9-21-14-6-4-12(16)5-7-14/h4-7,10-11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMVGLVTMPWYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)N(N=C1)CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.